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Compound of Interest

Compound Name: Arimoclomol maleate

Cat. No.: B1667591

For Researchers, Scientists, and Drug Development Professionals

Arimoclomol, a heat shock protein amplifier, has been investigated for its therapeutic potential
in several neurodegenerative and protein-misfolding disorders. This guide provides a
comprehensive evaluation of the long-term efficacy and safety of Arimoclomol maleate, with a
comparative analysis against alternative treatments for Niemann-Pick disease type C (NPC),
Amyotrophic Lateral Sclerosis (ALS), and Inclusion Body Myositis (IBM).

Mechanism of Action

Arimoclomol is a co-inducer of the heat shock response (HSR), a cellular protective mechanism
against stress.[1][2] It is believed to prolong the activation of Heat Shock Factor 1 (HSF1), the
primary transcription factor for heat shock proteins (HSPs).[1][3] This leads to an increased
production of molecular chaperones like HSP70, which aid in the proper folding of proteins,
prevent the aggregation of misfolded proteins, and improve lysosomal function.[1] In the
context of NPC, Arimoclomol is thought to enhance the function of the defective NPC1 protein.
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Arimoclomol's role in the Heat Shock Response pathway.

Niemann-Pick Disease Type C (NPC)

Arimoclomol is approved for the treatment of NPC in combination with miglustat.

Long-Term Efficacy

The pivotal Phase 2/3 trial (NPC-002) and its 48-month open-label extension (OLE) provide
substantial evidence for the long-term efficacy of Arimoclomol in NPC.

Table 1: Long-Term Efficacy of Arimoclomol in NPC (NPC-002 Trial and OLE)
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Arimoclomol + Routine Placebo + Routine Care
Outcome Measure .

Care (during DB phase)
Mean Annual Change in 5-
domain NPCCSS (12-month 0.76 2.15

DB phase)

Mean Annual Change in
rescored 4-domain NPCCSS 0.35 2.05
(12-month DB phase)

Mean Change in 5-domain

3.2 (SD 4.8) N/A
NPCCSS over 48-month OLE

Mean Change in rescored 4-
domain NPCCSS over 48- 2.7 (SD 4.2) N/A
month OLE

Mean Annual Change in 5-
domain NPCCSS (Placebo to

. . , 0.1 2.0 (on placebo)
Arimoclomol switchers, first

year on Arimoclomol)

Mean Annual Change in

rescored 4-domain NPCCSS

(Placebo to Arimoclomol 0.2 1.9 (on placebo)
switchers, first year on

Arimoclomol)

NPCCSS: NPC Clinical Severity Scale. A lower score indicates less severe disease. DB:
Double-blind. OLE: Open-label extension. SD: Standard Deviation.

Long-Term Safety

Arimoclomol was generally well-tolerated over the 48-month OLE, with no new safety concerns
identified. The most common side effects include upper respiratory tract infection, diarrhea, and
decreased weight.

Table 2: Safety Profile of Arimoclomol in NPC (12-month DB phase of NPC-002 Trial)
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Adverse Event Arimoclomol (n=34) Placebo (n=16)
Any Adverse Event 30 (88.2%) 12 (75.0%)
Serious Adverse Events 5 (14.7%) 5 (31.3%)

Treatment-Related Serious o ]
2 (Urticaria, Angioedema) 0
Adverse Events

Comparison with Miglustat

Miglustat is an established treatment for NPC that has been shown to stabilize neurological
manifestations. Direct head-to-head, long-term comparative trials with Arimoclomol are limited.
However, in the NPC-002 trial, a prespecified subgroup of patients receiving miglustat as
routine care showed a significant benefit from the addition of Arimoclomol.

Table 3: Efficacy of Miglustat in NPC (Observational and Clinical Trial Data)

Outcome Measure Miglustat

) - ) o 70.5% of patients had improved or stable
Disease Stability (Composite Disability Score) gi
isease.

Stabilization of ambulation, manipulation,

Neurological Manifestations )
language, and swallowing.

Amyotrophic Lateral Sclerosis (ALS)

Clinical trials of Arimoclomol in ALS have not demonstrated efficacy.

Efficacy and Safety

A Phase 3 trial of Arimoclomol in ALS failed to meet its primary and secondary endpoints of

extending life or delaying disability progression.

Comparison with Approved ALS Therapies

Riluzole and Edaravone are approved treatments for ALS that have shown modest benefits in
slowing disease progression.
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Table 4: Efficacy and Safety of Approved ALS Therapies

Drug Efficacy Common Adverse Events

) ) Asthenia, nausea, dizziness,
) Prolongs median survival by )
Riluzole ] decreased lung function,
approximately 2-3 months. ] ]
abdominal pain.

Slows the decline in the ALS ] o
Contusion, gait disturbance,

Edaravone Functional Rating Scale-
Revised (ALSFRS-R) score.

headache.

Inclusion Body Myositis (IBM)

Arimoclomol has not shown efficacy in the treatment of IBM.

Efficacy and Safety

A multicenter, randomized, double-blind, placebo-controlled trial of Arimoclomol in IBM did not
meet its primary endpoint, with no significant difference in the change from baseline on the IBM
Functional Rating Scale (IBMFRS) compared to placebo.

Comparison with Investigational IBM Therapies

There are currently no FDA-approved treatments for IBM. Sirolimus is an investigational
therapy that has shown some promise in clinical trials.

Table 5: Efficacy and Safety of Sirolimus in IBM (Phase 2b Trial)
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Outcome Measure

Sirolimus (n=22)

Placebo (n=22)

Change in Maximal Voluntary
Isometric Knee Extension

Strength (Primary Endpoint)

No significant difference

No significant difference

6-Minute Walk Distance

Showed a tendency towards

stabilization

Showed deterioration

Thigh Muscle Fat Fraction
(MRI)

Lesser increase

Greater increase

Serious Adverse Events

10 (45%)

6 (27%)

Experimental Protocols
Arimoclomol NPC-002 Phase 2/3 Trial

o Study Design: A prospective, randomized, double-blind, placebo-controlled study with a 12-

month treatment period, followed by a 48-month open-label extension.

o Participants: Patients aged 2 to 18 years with a confirmed diagnosis of NPC.

« Intervention: Arimoclomol administered orally three times daily, with the dose adjusted for

body weight, or placebo, in addition to routine clinical care (which could include miglustat).

e Primary Endpoint: Change from baseline in the 5-domain NPC Clinical Severity Scale
(NPCCSS) score at 12 months.

» Key Secondary Endpoints: Change in the rescored 4-domain NPCCSS (R4DNPCCSS) and
other disease-specific measures.
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Workflow of the Arimoclomol NPC-002 clinical trial.

Conclusion

Arimoclomol demonstrates long-term efficacy in slowing disease progression in Niemann-Pick
disease type C, particularly when used in conjunction with miglustat, and maintains a favorable
safety profile over several years of treatment. However, it has not proven effective for
Amyotrophic Lateral Sclerosis or Inclusion Body Myositis in clinical trials. For ALS, Riluzole and
Edaravone remain the standard of care with modest benefits. In the case of IBM, while no
treatments are currently approved, investigational therapies like Sirolimus are being explored.
This comparative guide underscores the importance of targeted therapeutic approaches based
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on the underlying pathophysiology of each distinct neurodegenerative disorder. Further
research is warranted to identify more effective treatments for ALS and IBM.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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